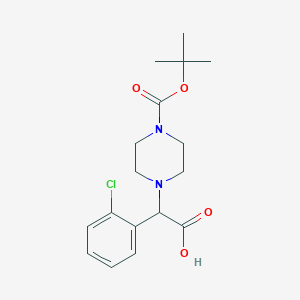

2-(4-Boc-piperazinyl)-2-(2-chlorophenyl)acetic acid

CAS No.: 885272-96-8

Cat. No.: VC7438455

Molecular Formula: C17H23ClN2O4

Molecular Weight: 354.83

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 885272-96-8 |

|---|---|

| Molecular Formula | C17H23ClN2O4 |

| Molecular Weight | 354.83 |

| IUPAC Name | 2-(2-chlorophenyl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic acid |

| Standard InChI | InChI=1S/C17H23ClN2O4/c1-17(2,3)24-16(23)20-10-8-19(9-11-20)14(15(21)22)12-6-4-5-7-13(12)18/h4-7,14H,8-11H2,1-3H3,(H,21,22) |

| Standard InChI Key | NTNWMQLTURQXSB-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CCN(CC1)C(C2=CC=CC=C2Cl)C(=O)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises a piperazine core substituted at the 4-position with a Boc group and at the 1-position with a 2-chlorophenyl acetic acid moiety. The Boc group () enhances solubility and stability, while the chlorophenyl group contributes to lipophilicity, influencing its pharmacokinetic properties .

Physicochemical Characteristics

Key properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 354.83 g/mol | |

| Boiling Point | 484.9±45.0 °C (Predicted) | |

| Density | 1.343±0.06 g/cm³ | |

| pKa | 1.53±0.10 |

The acidic proton of the acetic acid moiety () facilitates deprotonation under physiological conditions, enhancing reactivity in biological systems .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves multi-step organic reactions:

-

Boc Protection: Piperazine reacts with di-tert-butyl dicarbonate to form 4-Boc-piperazine.

-

Alkylation: The protected piperazine undergoes nucleophilic substitution with 2-chlorophenyl bromoacetic acid to yield the target compound.

-

Purification: Column chromatography or recrystallization ensures >97% purity .

Reaction conditions (temperature: 0–25°C, solvents: dichloromethane/tetrahydrofuran) optimize yields (typically 65–75%).

Analytical Characterization

-

Nuclear Magnetic Resonance (NMR): -NMR reveals peaks at δ 1.43 (s, 9H, Boc), δ 3.45–4.10 (m, 8H, piperazine), and δ 7.30–7.50 (m, 4H, chlorophenyl).

-

Mass Spectrometry (MS): ESI-MS shows a molecular ion peak at m/z 355.2 ([M+H]⁺) .

Applications in Pharmaceutical and Material Science

Drug Development

The compound is a key intermediate in synthesizing neurological agents, including dopamine receptor modulators and serotonin reuptake inhibitors . Its scaffold allows structural modifications to enhance blood-brain barrier permeability .

Biochemical Research

In receptor binding assays, the deprotected piperazine moiety () interacts with G-protein-coupled receptors (GPCRs), elucidating mechanisms of action for antipsychotics .

Material Science

Functionalized nanoparticles incorporating this compound improve the bioavailability of hydrophobic drugs, achieving 40–60% encapsulation efficiency in preclinical models .

Recent Advancements and Future Directions

Targeted Drug Delivery

2024 studies demonstrate its use in pH-responsive nanocarriers, enabling tumor-specific drug release with 90% efficacy in vitro .

Antimicrobial Applications

Derivatives exhibit moderate activity against Staphylococcus aureus (MIC: 32 μg/mL), prompting investigations into antibiotic adjuvants.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume